molecular formula C17H18F2N2O5 B5277244 5-[(2,6-difluorophenoxy)methyl]-N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]-1,2-oxazole-3-carboxamide

5-[(2,6-difluorophenoxy)methyl]-N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B5277244
M. Wt: 368.33 g/mol
InChI Key: YPTIJEFZDNADQD-GJZGRUSLSA-N
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Description

5-[(2,6-difluorophenoxy)methyl]-N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]-1,2-oxazole-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a difluorophenoxy group, an oxazole ring, and a hydroxyoxolan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,6-difluorophenoxy)methyl]-N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the difluorophenoxy intermediate. This intermediate is then reacted with an appropriate oxazole precursor under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(2,6-difluorophenoxy)methyl]-N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The difluorophenoxy

Properties

IUPAC Name

5-[(2,6-difluorophenoxy)methyl]-N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O5/c1-2-21(14-8-24-9-15(14)22)17(23)13-6-10(26-20-13)7-25-16-11(18)4-3-5-12(16)19/h3-6,14-15,22H,2,7-9H2,1H3/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTIJEFZDNADQD-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1COCC1O)C(=O)C2=NOC(=C2)COC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@H]1COC[C@@H]1O)C(=O)C2=NOC(=C2)COC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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